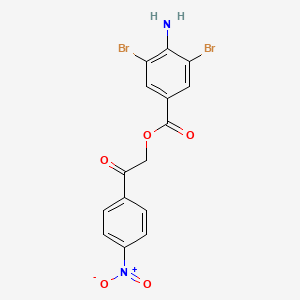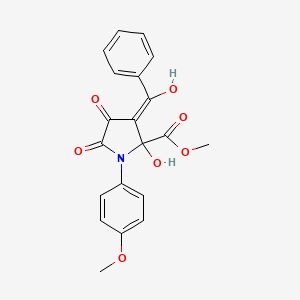
(2Z)-N-(4-butoxybenzyl)-2-(4-nitrobenzylidene)hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-N-(4-butoxybenzyl)-2-(4-nitrobenzylidene)hydrazinecarbothioamide is a synthetic organic compound that belongs to the class of hydrazinecarbothioamides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-butoxybenzyl)-2-(4-nitrobenzylidene)hydrazinecarbothioamide typically involves the condensation reaction between 4-butoxybenzaldehyde and 4-nitrobenzylidenehydrazinecarbothioamide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions
(2Z)-N-(4-butoxybenzyl)-2-(4-nitrobenzylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Alkyl halides, aryl halides, in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Corresponding amine derivatives.
Reduction: Corresponding oxides.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, (2Z)-N-(4-butoxybenzyl)-2-(4-nitrobenzylidene)hydrazinecarbothioamide can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities.
Industry
In industrial applications, this compound could be used in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of (2Z)-N-(4-butoxybenzyl)-2-(4-nitrobenzylidene)hydrazinecarbothioamide would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would be specific to the biological system being studied.
相似化合物的比较
Similar Compounds
- (2Z)-N-(4-methoxybenzyl)-2-(4-nitrobenzylidene)hydrazinecarbothioamide
- (2Z)-N-(4-ethoxybenzyl)-2-(4-nitrobenzylidene)hydrazinecarbothioamide
- (2Z)-N-(4-propoxybenzyl)-2-(4-nitrobenzylidene)hydrazinecarbothioamide
Uniqueness
The uniqueness of (2Z)-N-(4-butoxybenzyl)-2-(4-nitrobenzylidene)hydrazinecarbothioamide lies in its specific substituents, which can influence its chemical reactivity and biological activity. The butoxy group, for example, may impart different solubility and steric properties compared to methoxy, ethoxy, or propoxy groups.
属性
分子式 |
C19H22N4O3S |
|---|---|
分子量 |
386.5 g/mol |
IUPAC 名称 |
1-[(4-butoxyphenyl)methyl]-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C19H22N4O3S/c1-2-3-12-26-18-10-6-15(7-11-18)13-20-19(27)22-21-14-16-4-8-17(9-5-16)23(24)25/h4-11,14H,2-3,12-13H2,1H3,(H2,20,22,27)/b21-14- |
InChI 键 |
VURLAGFNSGHSIZ-STZFKDTASA-N |
手性 SMILES |
CCCCOC1=CC=C(C=C1)CNC(=S)N/N=C\C2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
CCCCOC1=CC=C(C=C1)CNC(=S)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[(Z)-diazene-1,2-diyldi-1,2,5-oxadiazole-4,3-diyl]diacetic acid](/img/structure/B14949874.png)
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B14949882.png)
methanone](/img/structure/B14949890.png)
![3-[((E)-2-{2-[(3,4-Dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 3-fluorobenzoate](/img/structure/B14949896.png)
![(3E)-3-[(2,4-dibromo-6-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B14949897.png)
![1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N-benzyl-N'-[4-(trifluoromethoxy)phenyl]carbamimidothioate](/img/structure/B14949903.png)

![N'-[(E)-(2-Methoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide](/img/structure/B14949921.png)
![6-methyl-2-{[(E)-pyridin-3-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B14949932.png)


![4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-(acetyloxy)benzoate](/img/structure/B14949944.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B14949949.png)
![2-chloro-5-[(4E)-4-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B14949951.png)
